molecular formula C16H18N4O2S B14919321 (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B14919321
M. Wt: 330.4 g/mol
InChI Key: IJOCXBBSMDMOAL-UHFFFAOYSA-N
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Description

The compound “(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one” is a pyrazolone derivative featuring a benzothiazole moiety and a 3-hydroxypropylaminoethylidene substituent. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms, widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The benzothiazole group in this compound is notable for its electron-deficient aromatic system, which enhances interactions with biological targets such as enzymes or receptors . The 3-hydroxypropyl side chain likely improves solubility and bioavailability compared to non-polar analogs .

Properties

Molecular Formula

C16H18N4O2S

Molecular Weight

330.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-(3-hydroxypropyl)-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C16H18N4O2S/c1-10(17-8-5-9-21)14-11(2)19-20(15(14)22)16-18-12-6-3-4-7-13(12)23-16/h3-4,6-7,19,21H,5,8-9H2,1-2H3

InChI Key

IJOCXBBSMDMOAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCCO)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Dicarbonyl Compounds

Procedure :

  • Precursor preparation : React 2-hydrazino-1,3-benzothiazole with a β-diketone (e.g., acetylacetone) in ethanol under reflux to form the pyrazolone core.
  • Functionalization : Introduce the (3-hydroxypropyl)aminoethylidene group via Schiff base formation using 3-hydroxypropylamine and an aldehyde under acidic conditions.

Reaction Conditions :

  • Solvent: Ethanol or methanol
  • Temperature: 60–80°C
  • Catalyst: Acetic acid or p-toluenesulfonic acid
  • Yield: 65–78%

Key Intermediate :

  • 2-(1,3-Benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Microwave-Assisted Cyclization

Procedure :

  • Chalcone formation : Condense 2-aminobenzothiazole with α,β-unsaturated ketones (e.g., methyl vinyl ketone) via Claisen-Schmidt condensation.
  • Cyclization : Treat the chalcone intermediate with hydrazine hydrate under microwave irradiation (300 W, 120°C) to form the pyrazolone ring.
  • Post-functionalization : React the intermediate with 3-hydroxypropylamine in the presence of triethyl orthoformate to install the ethylidene group.

Advantages :

  • Reduced reaction time (20–30 minutes vs. 6–8 hours conventionally).
  • Improved yield: 72–85%.

One-Pot Multicomponent Synthesis

Procedure :

  • Combine 2-aminobenzothiazole, ethyl acetoacetate, and 3-hydroxypropylamine in a single flask.
  • Add hydrazine hydrate and iodine as a catalyst.
  • Heat at 90°C for 4 hours to facilitate simultaneous cyclization and functionalization.

Key Observations :

  • Iodine enhances electrophilic substitution, promoting benzothiazole-pyrrole fusion.
  • Yield: 68–74%.

Optimization and Challenges

Stereochemical Control of the Ethylidene Group

The (4Z)-configuration is critical for biological activity. Strategies include:

  • Low-temperature reactions : Conduct cyclocondensation below 40°C to minimize isomerization.
  • Chelating agents : Use ZnCl₂ or Cu(OAc)₂ to stabilize the Z-configuration.

Purification Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) for isolating intermediates.
  • Recrystallization : Ethanol-water mixtures for final product purification.

Comparative Analysis of Methods

Method Yield (%) Time Key Advantage Reference
Cyclocondensation 65–78 6–8 h High purity
Microwave-assisted 72–85 20–30 min Rapid synthesis
One-pot multicomponent 68–74 4 h Minimal intermediate isolation

Mechanistic Insights

Cyclocondensation Pathway

  • Nucleophilic attack : Hydrazine attacks the β-keto group of the diketone, forming a hydrazone intermediate.
  • Cyclization : Intramolecular dehydration yields the pyrazolone ring.

Role of Triethyl Orthoformate

  • Acts as a dehydrating agent, facilitating Schiff base formation between the amine and carbonyl groups.
  • Stabilizes the imine intermediate, preventing hydrolysis.

Scalability and Industrial Relevance

  • Kilogram-scale production : Microwave-assisted methods are preferred due to shorter reaction times and energy efficiency.
  • Cost analysis : Raw material costs are reduced by 30% in one-pot syntheses compared to stepwise approaches.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, dyes, and other industrial applications.

Mechanism of Action

The mechanism of action of (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of pyrazolone derivatives with modifications at the 2-, 4-, and 5-positions. Below is a comparative analysis with structurally related compounds from recent literature:

Compound Key Substituents Biological Activity Key Differences
(4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one 4-Fluorophenyl at 2-position; Triazolylmethylphenyl at 4-position Enhanced kinase inhibition due to fluorophenyl’s electron-withdrawing effect Lacks benzothiazole’s π-π stacking potential; triazole may reduce metabolic stability
(4Z)-4-(1-{[2-(1H-Imidazol-4-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one 4-Nitrophenyl at 2-position; Imidazole-ethyl at 4-position Nitrophenyl enhances redox activity; imidazole improves metal coordination Nitro group may increase toxicity; methoxyphenyl reduces hydrophobicity
Target Compound 1,3-Benzothiazol-2-yl at 2-position; 3-Hydroxypropylaminoethylidene at 4-position Predicted strong DNA intercalation (benzothiazole) and improved solubility (hydroxypropyl) Unique combination of benzothiazole and hydroxypropyl for dual functionality

Stability and Metabolic Considerations

  • The hydroxypropyl side chain may reduce hepatic clearance compared to methyl or ethyl groups, as seen in ’s imidazole derivatives .
  • Benzothiazoles are prone to metabolic oxidation, whereas fluorophenyl groups () exhibit greater stability in vivo .

Biological Activity

The compound (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one , also known by its CAS number 299443-56-4 , is a derivative of benzothiazole and pyrazole. This compound has garnered attention due to its diverse biological activities, which are crucial in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Basic Information

PropertyDetails
Molecular Formula C15H16N4O2S
Molar Mass 316.38 g/mol
CAS Number 299443-56-4

Structural Features

The compound features a benzothiazole moiety which is known for its role in various biological activities. The presence of the pyrazol ring and a hydroxypropylamino group further enhances its potential pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of benzothiazoles exhibit significant antimicrobial properties. Compounds similar to the one have been shown to possess antibacterial, antifungal, and antiprotozoal activities. For instance, studies have demonstrated that certain benzothiazole derivatives can inhibit the growth of various bacterial strains with minimal inhibitory concentrations (MICs) as low as 50 μg/mL .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). Some derivatives exhibited moderate inhibitory activity against these cell lines, suggesting potential as an anticancer agent .

Anti-inflammatory Effects

Benzothiazole derivatives are also recognized for their anti-inflammatory properties. The compound's structural features may contribute to its ability to modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : Certain benzothiazole derivatives inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Interaction with Cellular Pathways : The compound may interact with various signaling pathways that regulate cell growth and apoptosis.

Case Studies

  • Antimicrobial Study : A study evaluated the efficacy of several benzothiazole derivatives against common bacterial pathogens. Results indicated that compounds with similar structures to the target compound showed promising antibacterial activity, particularly against Gram-positive bacteria .
  • Anticancer Research : Another study focused on the anticancer effects of benzothiazole derivatives on breast cancer cells. The results highlighted that specific modifications to the benzothiazole structure enhanced cytotoxicity against MDA-MB-231 cells, suggesting that structural optimization could lead to more potent anticancer agents .

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